2,4,7-Trimethylnonane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

62184-11-6 |

|---|---|

Molecular Formula |

C12H26 |

Molecular Weight |

170.33 g/mol |

IUPAC Name |

2,4,7-trimethylnonane |

InChI |

InChI=1S/C12H26/c1-6-11(4)7-8-12(5)9-10(2)3/h10-12H,6-9H2,1-5H3 |

InChI Key |

OHBDIVOYUFLOTO-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)CCC(C)CC(C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 2,4,7-Trimethylnonane: Chemical Properties and Structure

This technical guide provides a comprehensive overview of the chemical properties and structural information of 2,4,7-trimethylnonane, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Structure

This compound is a branched alkane with the molecular formula C12H26.[1][2][3] Its structure consists of a nonane (B91170) backbone with three methyl group substituents at positions 2, 4, and 7. The IUPAC name for this compound is this compound.[3]

Structural Identifiers:

-

SMILES: CCC(C)CCC(C)CC(C)C[3]

-

InChI: InChI=1S/C12H26/c1-6-11(4)7-8-12(5)9-10(2)3/h10-12H,6-9H2,1-5H3[3]

-

InChIKey: OHBDIVOYUFLOTO-UHFFFAOYSA-N[3]

-

CAS Number: 62184-11-6[3]

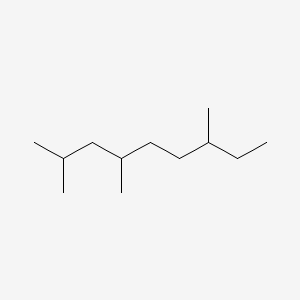

Below is a two-dimensional structural representation of the this compound molecule.

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. These properties are essential for understanding its behavior in various experimental and industrial settings.

| Property | Value | Source |

| Molecular Formula | C12H26 | [1][2][3] |

| Molecular Weight | 170.33 g/mol | [1][3] |

| Density | 0.7485 g/cm³ | [1][2] |

| Boiling Point | 194 °C | [1][2] |

| Melting Point | -50.8 °C (estimate) | [1][2] |

| Refractive Index | 1.4200 | [1][2] |

| XLogP3 | 5.8 | [3] |

Experimental Protocols

Analysis of this compound would typically involve techniques such as:

-

Gas Chromatography-Mass Spectrometry (GC-MS): To determine its purity and identify it based on its fragmentation pattern and retention time.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the structure by analyzing the chemical shifts and coupling constants of the hydrogen and carbon atoms.

-

Infrared (IR) Spectroscopy: To identify the characteristic C-H stretching and bending vibrations of an alkane.

A generalized workflow for the quality control of a this compound sample is depicted below.

Caption: Generalized analytical workflow for this compound.

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not provided in the search results, general safety precautions for similar branched alkanes should be followed. These compounds are typically flammable and may cause skin and eye irritation. Proper personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or under a fume hood.

References

Physicochemical Profile of 2,4,7-Trimethylnonane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,7-Trimethylnonane is a branched-chain alkane with the molecular formula C₁₂H₂₆. As a member of the alkane family, it is a saturated hydrocarbon, characterized by single bonds between its carbon atoms. This structural feature imparts a nonpolar nature and relatively low reactivity to the molecule. Understanding the physicochemical characteristics of this compound is crucial for its application in various research and industrial settings, including its potential use as a solvent, a component in fuel blends, or as a reference standard in analytical chemistry. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, details the experimental methodologies for their determination, and presents a logical workflow for physicochemical characterization.

Core Physicochemical Characteristics

The physical properties of this compound are influenced by its molecular structure, specifically its branching, which affects the intermolecular van der Waals forces.[1][2] Generally, branched alkanes exhibit lower boiling points than their straight-chain isomers due to a smaller surface area, which reduces the effectiveness of these intermolecular attractions.[2][3][4][5] The melting point of branched alkanes is less predictable and is influenced by both branching and molecular symmetry.[3]

Data Presentation

The following table summarizes the available quantitative physicochemical data for this compound. It is important to note that while some experimental values are available from chemical databases, detailed experimental conditions and primary literature citations are not always provided. Computed values from databases like PubChem are also included for comparison.

| Property | Value | Source | Notes |

| Molecular Formula | C₁₂H₂₆ | ChemBK, PubChem[6][7] | - |

| Molecular Weight | 170.33 g/mol | PubChem[7] | Computed |

| Boiling Point | 194 °C | ChemBK, ChemicalBook[6][8] | Experimental value, specific conditions not cited. |

| Melting Point | -50.8 °C | ChemBK, ChemicalBook[6][8] | Estimated value. |

| Density | 0.7485 g/cm³ | ChemBK, ChemicalBook[6][8] | Experimental value, temperature not specified. |

| Refractive Index | 1.4200 | ChemBK, ChemicalBook[6][8] | Experimental value, specific conditions not cited. |

| XLogP3-AA | 5.8 | PubChem[7] | Computed measure of hydrophobicity. |

| Topological Polar Surface Area | 0 Ų | PubChem[7] | Computed. Consistent with a nonpolar alkane. |

Experimental Protocols

Accurate determination of physicochemical properties is fundamental to chemical characterization. The following sections detail the general experimental methodologies applicable to the determination of the key properties of liquid alkanes like this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a pure compound, the boiling point is a characteristic physical constant.

Methodology:

A common and effective method for determining the boiling point of a small sample of a liquid is the micro boiling point determination using a Thiele tube or a similar apparatus.

-

Sample Preparation: A small amount of this compound (a few milliliters) is placed in a small test tube.

-

Capillary Tube Insertion: A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.

-

Heating: The test tube assembly is attached to a thermometer and heated in a controlled manner, often using an oil bath within a Thiele tube to ensure uniform heating.

-

Observation: As the temperature rises, a steady stream of bubbles will emerge from the open end of the capillary tube. The heat source is then removed.

-

Boiling Point Determination: The liquid is allowed to cool slowly. The boiling point is the temperature at which the liquid just begins to enter the capillary tube. This is the point where the vapor pressure of the sample equals the atmospheric pressure.

-

Pressure Correction: The atmospheric pressure at the time of the experiment should be recorded, as boiling points are pressure-dependent. Standard boiling points are reported at 1 atm (760 mmHg).

Determination of Density

Density is the mass per unit volume of a substance and is a fundamental physical property.

Methodology:

The density of a liquid can be determined using a pycnometer or a digital density meter.

-

Pycnometer Calibration: A pycnometer, a glass flask with a precise volume, is first cleaned, dried, and weighed empty. It is then filled with a reference liquid of known density (e.g., deionized water) at a specific temperature, and weighed again. This allows for the precise determination of the pycnometer's volume.

-

Sample Measurement: The calibrated pycnometer is emptied, dried, and filled with this compound.

-

Weighing: The pycnometer containing the sample is weighed at the same temperature as the calibration.

-

Calculation: The density of this compound is calculated by dividing the mass of the sample by the volume of the pycnometer.

-

Temperature Control: It is crucial to perform all measurements at a constant and recorded temperature, as density is temperature-dependent.

Determination of Refractive Index

The refractive index of a substance is a dimensionless number that describes how fast light travels through that material. It is a characteristic property of a pure compound.

Methodology:

An Abbe refractometer is commonly used to measure the refractive index of liquids.

-

Instrument Calibration: The refractometer is calibrated using a standard liquid with a known refractive index (e.g., distilled water).

-

Sample Application: A few drops of this compound are placed on the prism of the refractometer.

-

Measurement: The prism is closed, and light is passed through the sample. The user adjusts the instrument to bring the dividing line between the light and dark fields into focus and aligns it with the crosshairs in the eyepiece.

-

Reading: The refractive index is read directly from the instrument's scale.

-

Temperature and Wavelength: The measurement is typically performed at a standard temperature (e.g., 20°C or 25°C) and with a specific wavelength of light (usually the sodium D-line at 589 nm). The temperature should be controlled and recorded.

Determination of Solubility

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. As a nonpolar alkane, this compound is expected to be soluble in nonpolar organic solvents and insoluble in polar solvents like water.[2]

Methodology:

A qualitative assessment of solubility can be performed through simple mixing experiments.

-

Solvent Selection: A range of solvents with varying polarities should be chosen (e.g., water, ethanol, acetone, toluene, hexane).

-

Mixing: A small, measured amount of this compound (e.g., 0.1 mL) is added to a specific volume of each solvent (e.g., 3 mL) in a test tube.

-

Observation: The mixture is agitated, and the formation of a homogeneous solution (soluble) or the presence of separate layers or cloudiness (insoluble) is observed.

-

Quantitative Determination (Optional): For a quantitative measurement, a saturated solution can be prepared, and the concentration of the dissolved alkane can be determined using techniques like gas chromatography after calibration.

Mandatory Visualization

The following diagrams illustrate the logical workflow for the physicochemical characterization of this compound and a general representation of the factors influencing alkane properties.

Caption: Workflow for the synthesis, purification, and physicochemical characterization of this compound.

Caption: Logical relationship between molecular structure and the physicochemical properties of branched alkanes.

Conclusion

References

- 1. fvs.com.py [fvs.com.py]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. wwwsst.ums.edu.my [wwwsst.ums.edu.my]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chembk.com [chembk.com]

- 7. This compound | C12H26 | CID 53424209 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound [chemicalbook.com]

The Elusive Isoprenoid: A Technical Guide to the Natural Occurrence of 2,4,7-Trimethylnonane in Crude Oil

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the presence of 2,4,7-trimethylnonane, a C12 acyclic isoprenoid hydrocarbon, within crude oil reservoirs. While its presence is acknowledged as a component of the complex hydrocarbon matrix of petroleum, specific quantitative data on its concentration remains largely unpublished in readily accessible literature. This document synthesizes the available information on its geochemical origins, analytical methodologies for its detection, and its significance as a biomarker, providing a foundational understanding for professionals in geochemistry, petroleum exploration, and related scientific fields.

Introduction to this compound in Petroleum Geochemistry

This compound is a branched alkane belonging to the vast family of isoprenoids, which are organic molecules derived from five-carbon isoprene (B109036) units. In the context of petroleum, isoprenoids are considered crucial biomarkers or "chemical fossils."[1] Their molecular structure provides valuable insights into the original biological source material that contributed to the formation of crude oil, the depositional environment of the source rock, and the thermal maturity of the petroleum.[2]

While longer-chain isoprenoids like pristane (B154290) (C19) and phytane (B1196419) (C20) are extensively studied and utilized in geochemical analyses, shorter-chain isoprenoids such as this compound are less characterized. Their presence in crude oil is a result of the diagenetic alteration of organic matter over geological timescales.

Geochemical Formation Pathway

The precise geochemical pathway for the formation of this compound is not explicitly detailed in the surveyed literature. However, it is widely understood that acyclic isoprenoids in petroleum are primarily derived from the diagenetic degradation of the phytyl side chain of chlorophyll, a pigment found in photosynthetic organisms like algae and cyanobacteria. Additionally, the lipids of certain archaea are also significant precursors to isoprenoid alkanes.

The formation of this compound likely involves a series of complex chemical reactions during diagenesis, the process of physical and chemical changes in sediments after their initial deposition. These reactions, occurring under increasing temperature and pressure as the source rock is buried, lead to the cracking of larger organic molecules, including longer-chain isoprenoids, into smaller, more stable hydrocarbons.

A plausible, albeit inferred, pathway for the formation of this compound is through the thermal cracking of larger isoprenoid precursors, such as phytane, or from the diagenesis of other biological lipids. This process involves the breaking of carbon-carbon bonds within the larger molecules, leading to the generation of a variety of smaller branched alkanes.

Quantitative Data on Natural Occurrence

Despite extensive searches of scientific literature, specific quantitative data on the concentration of this compound in various crude oils remains elusive. Geochemical studies of crude oil composition often report on the abundance of more common isoprenoids like pristane and phytane, typically as ratios to n-alkanes (e.g., Pr/n-C17 and Ph/n-C18) to infer depositional conditions and thermal maturity.[3] The total content of pristane and phytane in some crude oils has been reported to generally range from 0.38% to 1.53% by weight, with some exceptions.[4] The concentrations of shorter-chain isoprenoids like this compound are generally expected to be lower and are often part of the unresolved complex mixture (UCM) in gas chromatograms of crude oil.

| Compound | Crude Oil Source | Concentration/Abundance | Reference |

| This compound | Not Specified | Data Not Available in Surveyed Literature | - |

| Pristane (C19) & Phytane (C20) | Various | 0.38 - 1.53% (total) | [4] |

Note: The lack of specific quantitative data for this compound highlights a potential area for future research in petroleum geochemistry.

Experimental Protocols for Analysis

The primary analytical technique for the identification and quantification of individual hydrocarbon components in crude oil, including this compound, is Gas Chromatography-Mass Spectrometry (GC-MS).[5][6] A detailed experimental protocol, synthesized from various sources, is provided below.

Sample Preparation and Fractionation

-

Crude Oil Preparation: A known weight of the crude oil sample is dissolved in a suitable organic solvent, such as n-hexane or dichloromethane.[7]

-

Asphaltene Precipitation: Asphaltenes are precipitated by the addition of an excess of a low-boiling n-alkane (e.g., n-pentane or n-heptane) and removed by filtration or centrifugation.

-

SARA Fractionation: The deasphalted oil is then fractionated into Saturates, Aromatics, Resins, and Asphaltenes (SARA) using column chromatography. A glass column packed with activated silica (B1680970) gel and/or alumina (B75360) is typically used.

-

The saturated fraction, containing n-alkanes, branched alkanes (including this compound), and cycloalkanes, is eluted using a non-polar solvent like n-hexane.

-

The aromatic fraction is subsequently eluted with a solvent of higher polarity, such as a mixture of hexane (B92381) and dichloromethane.

-

Resins and polar compounds are eluted with more polar solvents like methanol.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Instrument Setup: A gas chromatograph coupled to a mass spectrometer is used. A non-polar capillary column (e.g., DB-5ms or equivalent) is typically employed for the separation of saturated hydrocarbons.[7]

-

Injection: A small volume (e.g., 1 µL) of the saturated hydrocarbon fraction, dissolved in a suitable solvent, is injected into the GC. A splitless injection mode is often used for trace analysis.

-

GC Oven Program: The oven temperature is programmed to ramp from a low initial temperature (e.g., 40-60°C) to a high final temperature (e.g., 300-320°C) at a controlled rate (e.g., 4-10°C/min). This allows for the separation of compounds based on their boiling points.

-

Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode, typically at 70 eV. Data can be acquired in full scan mode to obtain mass spectra for compound identification or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantification of target compounds.

-

Compound Identification: this compound is identified by comparing its mass spectrum and retention time with that of an authentic standard or by matching the mass spectrum with a reference library (e.g., NIST). The mass spectrum of this compound will show characteristic fragment ions resulting from the cleavage of the molecule.

-

Quantification: Quantification can be performed by creating a calibration curve using a certified standard of this compound. An internal standard (e.g., a deuterated hydrocarbon) is typically added to the sample prior to analysis to correct for variations in injection volume and instrument response.[8]

Significance and Future Directions

The study of short-chain isoprenoids like this compound can provide additional, more nuanced information for petroleum system analysis. Their distribution and abundance, relative to other hydrocarbons, could potentially serve as indicators of specific biological precursors, unique diagenetic pathways, or the extent of thermal cracking in a reservoir.

Future research should focus on:

-

Quantitative Analysis: Developing and applying robust analytical methods to quantify the concentration of this compound and other short-chain isoprenoids in a wide range of crude oil samples from diverse geological settings.

-

Source Correlation: Investigating the correlation between the abundance of this compound and specific source rock characteristics and depositional environments.

-

Geochemical Modeling: Elucidating the precise geochemical reactions and kinetic parameters involved in the formation of this compound through laboratory pyrolysis experiments and geochemical modeling.

A deeper understanding of the natural occurrence and geochemical significance of this compound will contribute to a more comprehensive picture of petroleum systems, aiding in exploration efforts and enhancing our knowledge of the complex biogeochemical processes that lead to the formation of fossil fuels.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Geochemical Characteristics and Significance of Molecular Markers in the Paleogene-Neogene Crude Oils of the Northwest Qaidam Basin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. THE GEOCHEMICAL CHARACTERISTICS OF ISOPRENOID ALKANES IN CRUDE OIL [ogg.pepris.com]

- 5. gsm.org.my [gsm.org.my]

- 6. bre.com [bre.com]

- 7. uoguelph.ca [uoguelph.ca]

- 8. data.marine.gov.scot [data.marine.gov.scot]

Microbial Origins of 2,4,7-Trimethylnonane and Other Branched Alkanes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Branched alkanes are a class of saturated hydrocarbons characterized by the presence of alkyl side chains, which confer distinct physical and chemical properties compared to their linear counterparts. These molecules are of significant interest in various fields, including biofuel development, chemical synthesis, and as potential biomarkers. While traditionally sourced from petroleum, there is a growing body of evidence pointing to the microbial world, particularly cyanobacteria and other bacterial species, as a rich and sustainable source of a diverse array of branched alkanes. This technical guide provides a comprehensive overview of the microbial sources of branched alkanes, with a specific focus on the potential for microbial production of 2,4,7-trimethylnonane. It delves into the biosynthetic pathways, presents quantitative data from various studies, and offers detailed experimental protocols for the cultivation of relevant microorganisms and the subsequent extraction and analysis of these volatile compounds.

Microbial Production of Branched Alkanes

While the direct microbial production of this compound has not been definitively reported in the reviewed literature, numerous studies have identified a wide variety of other branched alkanes, including various trimethylated isomers, as microbial volatile organic compounds (MVOCs). Cyanobacteria, in particular, are well-documented producers of methyl-branched alkanes.[1][2] Additionally, species from the genus Bacillus have been shown to produce a range of volatile compounds, including branched alkanes.[3][4][5] The presence of these structurally related compounds strongly suggests that the microbial biosynthesis of this compound is plausible.

Quantitative Data on Microbial Branched Alkane Production

The following table summarizes quantitative data on the production of various branched alkanes by different microbial species, as reported in the scientific literature. This data provides a baseline for understanding the production capabilities of these organisms and can inform strain selection and optimization efforts for targeted production of specific branched alkanes.

| Microbial Species | Branched Alkane(s) | Production Level | Culture Conditions | Reference |

| Escherichia coli (engineered) | 2-methyl-dodecane | 42.8 mg/L | Not specified | [6] |

| Bacillus sp. BO53 | 2,2,4-trimethylpentane | Detected (qualitative) | Not specified | Not Found in Search |

Note: The search results did not yield quantitative data for a wide range of specific branched alkanes from various microbial sources. The table reflects the limited data available in the provided search snippets.

Biosynthesis of Branched Alkanes

The biosynthesis of alkanes in microorganisms, particularly cyanobacteria, is intrinsically linked to fatty acid metabolism. The primary pathway involves two key enzymes: Acyl-Acyl Carrier Protein (ACP) Reductase (AAR) and Aldehyde-Deformylating Oxygenase (ADO).[7] The formation of branched alkanes necessitates the prior synthesis of branched-chain fatty acids (BCFAs), which serve as precursors.

The biosynthesis of BCFAs is initiated by the use of branched-chain alpha-keto acids as primers by the β-ketoacyl-ACP synthase III (FabH). These primers can be derived from the degradation of branched-chain amino acids such as valine, leucine, and isoleucine. Once the branched-chain fatty acyl-ACP is synthesized, it enters the AAR-ADO pathway to be converted into the corresponding branched alkane.

Proposed Biosynthetic Pathway for this compound

Based on the established principles of BCFA and alkane biosynthesis, a putative pathway for the formation of this compound can be proposed. This pathway would likely involve the iterative addition of methylmalonyl-CoA units during fatty acid synthesis, leading to the characteristic methyl branching pattern.

Caption: Proposed biosynthetic pathway for this compound.

Experimental Protocols

This section provides detailed methodologies for the cultivation of cyanobacteria, a known source of branched alkanes, and the subsequent extraction and analysis of volatile organic compounds, including this compound.

Protocol 1: Cultivation of Cyanobacteria for Hydrocarbon Production

Objective: To cultivate cyanobacteria under conditions that favor the production of secondary metabolites, including branched alkanes.

Materials:

-

Cyanobacterial strain (e.g., Synechocystis sp. PCC 6803, Nostoc sp.)

-

BG-11 medium (or other appropriate medium for the specific strain)[8]

-

Sterile culture flasks or photobioreactor

-

Light source (cool white fluorescent lamps)

-

Incubator with temperature and light control

-

Autoclave

-

Sterile water

Procedure:

-

Medium Preparation: Prepare BG-11 medium according to the standard formulation. For secondary metabolite production, modifications such as altered nitrate (B79036) and phosphate (B84403) concentrations can be tested.[9] Sterilize the medium by autoclaving at 121°C for 20 minutes.

-

Inoculation: In a sterile environment (e.g., laminar flow hood), inoculate the sterile medium with a healthy, actively growing cyanobacterial culture. The inoculum size should be approximately 10% of the final culture volume.

-

Incubation: Incubate the cultures at a constant temperature (typically 25-30°C) with a defined light-dark cycle (e.g., 16:8 hours). Provide gentle agitation or aeration to ensure uniform light distribution and gas exchange.

-

Monitoring Growth: Monitor the growth of the culture by measuring the optical density at 730 nm (OD730) periodically.

-

Harvesting: Once the culture reaches the desired growth phase (typically late exponential or early stationary phase for secondary metabolite production), harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes).

-

Biomass Processing: The cell pellet can be either directly used for extraction or lyophilized for long-term storage.

Protocol 2: Extraction and Analysis of Volatile Branched Alkanes by Headspace Solid-Phase Microextraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To extract and identify volatile organic compounds, including this compound, from microbial cultures.

Materials:

-

Microbial culture (liquid or solid)

-

Headspace vials (20 mL) with PTFE-faced septa

-

SPME fiber assembly (e.g., 50/30 µm DVB/CAR/PDMS)[10]

-

SPME holder

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Analytical standards (including this compound)

-

Magnetic stirrer and stir bars (optional)

-

Incubator or water bath

Procedure:

-

Sample Preparation:

-

For liquid cultures, transfer a defined volume (e.g., 5 mL) into a headspace vial.

-

For solid cultures, a small piece of the agar (B569324) with microbial growth can be placed in the vial.

-

-

Incubation and Equilibration: Seal the vial and incubate at a controlled temperature (e.g., 40-60°C) for a defined period (e.g., 30 minutes) to allow volatile compounds to partition into the headspace. Gentle agitation can be applied to facilitate this process.

-

SPME Extraction:

-

GC-MS Analysis:

-

Immediately after extraction, retract the fiber into the needle and introduce it into the hot injector of the GC-MS.

-

Desorb the analytes from the fiber onto the GC column. A typical injector temperature is 250°C.

-

Separate the compounds on a suitable capillary column (e.g., DB-5ms). A typical temperature program starts at a low temperature (e.g., 40°C), holds for a few minutes, and then ramps up to a higher temperature (e.g., 280°C).

-

Detect the separated compounds using the mass spectrometer, typically in full scan mode.

-

-

Data Analysis:

-

Identify the compounds by comparing their mass spectra with reference libraries (e.g., NIST, Wiley).

-

Confirm the identification of this compound and other branched alkanes by comparing their retention times and mass spectra with those of authentic standards.

-

Quantify the compounds by creating a calibration curve using standards of known concentrations.

-

Experimental Workflow Diagram

Caption: Workflow for the analysis of microbial branched alkanes.

Conclusion

The microbial world represents a vast and largely untapped resource for the discovery and production of valuable chemicals, including branched alkanes. While the direct microbial synthesis of this compound remains to be explicitly demonstrated, the well-established production of other structurally similar compounds by cyanobacteria and other bacteria provides a strong rationale for its potential microbial origin. The biosynthetic pathways and experimental protocols detailed in this guide offer a solid foundation for researchers to explore this potential, optimize production, and develop sustainable methods for obtaining these valuable molecules. Further research into the specific enzymatic mechanisms governing complex branching patterns in microbial alkane synthesis will be crucial for unlocking the full potential of these microbial cell factories.

References

- 1. Frontiers | Microbial Synthesis of Alka(e)nes [frontiersin.org]

- 2. Microbial Synthesis of Alka(e)nes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Gas Chromatography-Mass Spectrometry Profiling of Volatile Metabolites Produced by Some Bacillus spp. and Evaluation of Their Antibacterial and Antibiotic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. salmone.org [salmone.org]

- 7. Microbial production of fatty acid-derived fuels and chemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The impact of culture conditions on growth and metabolomic profiles of freshwater cyanobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. protocols.io [protocols.io]

- 11. diverdi.colostate.edu [diverdi.colostate.edu]

An In-Depth Technical Guide to the Synthesis of Branched C12 Alkanes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for branched C12 alkanes, critical components in various applications, including fuels, lubricants, and as intermediates in the synthesis of pharmaceuticals and other fine chemicals. This document details the core methodologies, presents comparative quantitative data, and illustrates the key reaction pathways and experimental workflows.

Hydroisomerization of n-Dodecane

Hydroisomerization is a prominent and widely studied method for the production of branched C12 alkanes from a linear n-dodecane feedstock. This process is typically carried out over bifunctional catalysts that possess both metal sites for hydrogenation/dehydrogenation and acid sites for skeletal isomerization.[1]

The general mechanism involves the dehydrogenation of n-dodecane to dodecene on a metal site (e.g., platinum), followed by the isomerization of the olefin intermediate on an acid site (e.g., Brønsted acid sites on a zeolite support). The resulting branched olefin is then hydrogenated back to a branched alkane on the metal site. The balance between the metal and acid functions of the catalyst is crucial for achieving high selectivity towards isomers while minimizing cracking reactions.[2][3]

Catalytic Systems

A variety of solid acid catalysts have been investigated for n-dodecane hydroisomerization, with zeolites being the most common support material due to their shape-selective properties and tunable acidity.

-

Pt/ZSM-22: This catalyst system is frequently employed due to the one-dimensional 10-membered ring channel structure of the ZSM-22 zeolite, which favors the formation of mono-branched isomers.[4][5] The acidity of the ZSM-22 support can be modified through various treatments, such as ion-exchange or acid/alkali treatment, to optimize the catalytic performance. For instance, modifying ZSM-22 with a combination of NH4+ ion-exchange and (NH4)2SiF6 treatment has been shown to yield high isododecane selectivity (88.0%) at high conversion (87.5%) at 300 °C.[1]

-

Pt/Y Zeolite: Y zeolites, with their larger pore structure, are also effective catalysts for this reaction. The catalytic activity and selectivity are strongly dependent on the SiO2/Al2O3 ratio of the zeolite, which influences its acidity.[6]

-

Other Zeolites: Other zeolites such as ZSM-48 have also been investigated and show different selectivities. For example, Pt/ZSM-48 tends to favor the formation of di-branched isomers and mono-branched isomers with the methyl group near the center of the carbon chain, following a "key-lock" catalysis model, whereas Pt/ZSM-22 favors mono-branched isomers near the end of the chain via a "pore-mouth" catalysis model.[4][5]

Quantitative Data on Hydroisomerization of n-Dodecane

The following table summarizes the performance of various catalytic systems under different reaction conditions.

| Catalyst | Support Modification | Temperature (°C) | Pressure (MPa) | n-Dodecane Conversion (%) | Isododecane Selectivity (%) | Isomer Yield (%) | Reference |

| Pt/ZSM-22 | Unmodified | 300 | 2.0 | 1.1 - 96.6 | Low at high conversion | - | [1] |

| Pt/ZSM-22 | NH4+ & (NH4)2SiF6 | 300 | 2.0 | 87.5 | 88.0 | ~77 | [1] |

| Pt/ZSM-22-CA-2 | Citric Acid Treatment | Not Specified | Not Specified | 89.7 | Not Specified | Not Specified | [7] |

| Pt/HZSM-48 | Unmodified | 300 | 2.0 | ~40 | ~90 | ~36 | [4] |

| Pt/HZSM-48A | Alkali Treatment | 300 | 2.0 | ~60 | ~85 | ~51 | [4] |

| Pt/HZSM-22 | Unmodified | 300 | 2.0 | ~55 | ~95 | ~52 | [4] |

| Pt/HZSM-22A | Alkali Treatment | 300 | 2.0 | ~70 | ~90 | ~63 | [4] |

| Pt/HY (SiO2/Al2O3=80) | - | Not Specified | Not Specified | High | High | - | [6] |

| Pt/HY@KCC-1 | Core-shell | 350 | Not Specified | 100 | - | 72 | [6] |

Experimental Protocol: Hydroisomerization of n-Dodecane over Pt/ZSM-22

This protocol describes a typical procedure for the hydroisomerization of n-dodecane in a fixed-bed reactor.

1. Catalyst Preparation (Incipient Wetness Impregnation):

- The ZSM-22 zeolite support is dried at 120°C for 12 hours.

- A solution of H2PtCl6 in deionized water is prepared, with the concentration calculated to achieve the desired Pt loading (e.g., 0.5 wt%).

- The H2PtCl6 solution is added dropwise to the dried ZSM-22 support with constant stirring until the point of incipient wetness.

- The impregnated catalyst is aged at room temperature for 12 hours.

- The catalyst is then dried at 120°C for 12 hours, followed by calcination in air at 500°C for 4 hours.

2. Reactor Setup and Reaction Procedure:

- A fixed-bed stainless-steel reactor is packed with the prepared Pt/ZSM-22 catalyst (e.g., 1-2 g).

- The catalyst is reduced in-situ under a flow of hydrogen (e.g., 50 mL/min) at 400°C for 2 hours.

- After reduction, the reactor is cooled to the desired reaction temperature (e.g., 280-350°C) under a hydrogen atmosphere.

- Liquid n-dodecane is introduced into the reactor using a high-pressure liquid pump at a specific weight hourly space velocity (WHSV), for example, 2 h-1.

- Hydrogen is co-fed with the n-dodecane at a specific H2/hydrocarbon molar ratio (e.g., 10).

- The reactor pressure is maintained using a back-pressure regulator (e.g., 2.0 MPa).

- The reaction products are cooled and collected in a cold trap.

3. Product Analysis (Gas Chromatography):

- The liquid products are analyzed using a gas chromatograph (GC) equipped with a flame ionization detector (FID).

- A capillary column suitable for hydrocarbon analysis, such as a PONA or a DB-5, is used.

- The oven temperature is programmed to separate the different isomers of dodecane (B42187) and any cracking products. A typical temperature program might start at 50°C, hold for 5 minutes, then ramp to 250°C at a rate of 5°C/min.

- The individual components are identified by comparing their retention times with those of known standards.

- The conversion of n-dodecane and the selectivity to each product are calculated based on the peak areas in the chromatogram.

Visualization of Hydroisomerization Pathway

Caption: Generalized reaction pathway for the hydroisomerization of n-dodecane.

Oligomerization of Smaller Olefins

Another important route to branched C12 alkanes is the oligomerization of smaller olefins, such as butene (C4) or hexene (C6), to form dodecene (C12), which is subsequently hydrogenated. This pathway allows for the construction of specific branched structures depending on the starting olefin and the catalyst used.

Catalytic Systems

-

Solid Acid Catalysts: Zeolites, such as H-ferrierite, and solid phosphoric acid (SPA) are commonly used for olefin oligomerization. These catalysts promote the formation of highly branched oligomers.

-

Metal-Based Catalysts: Homogeneous and heterogeneous metal-based catalysts, including nickel and zirconium complexes, can also be employed. These catalysts can offer high selectivity towards specific isomers.

Quantitative Data on Oligomerization

The following table provides examples of oligomerization reactions leading to C12 olefins.

| Feedstock | Catalyst | Temperature (°C) | Pressure (bar) | Dodecene Selectivity (%) | Reference |

| 1-Butene (B85601) | H-ferrierite | 150 | 62.7 | - | [8] |

| Propene/Butene | Solid Phosphoric Acid (SPA) | 180 | 65 | Varies with feed | [9] |

| 1-Hexene | Titanium-based catalyst | Room Temp | - | Oligomers (Mn=352) | [4] |

Experimental Protocol: Oligomerization of 1-Butene

1. Catalyst Activation:

- The H-ferrierite catalyst is calcined in air at 550°C for 6 hours to remove any adsorbed water and organic species.

2. Reaction Procedure:

- The oligomerization reaction is carried out in a high-pressure batch reactor.

- The activated catalyst is loaded into the reactor.

- The reactor is sealed and purged with an inert gas (e.g., nitrogen).

- Liquid 1-butene is introduced into the reactor.

- The reactor is heated to the desired reaction temperature (e.g., 150°C) and pressurized to the desired pressure (e.g., 60 bar).

- The reaction is allowed to proceed for a specific duration with constant stirring.

3. Product Analysis:

- After the reaction, the reactor is cooled, and the gas and liquid phases are separated.

- The liquid product is analyzed by gas chromatography-mass spectrometry (GC-MS) to identify the various oligomers and isomers of dodecene.

- The butene conversion and selectivity to different products are calculated.

Visualization of Oligomerization Pathway

Caption: Simplified pathway for the oligomerization of butene to dodecene.

Synthesis from Biomass-Derived Molecules

The conversion of renewable biomass into valuable chemicals, including branched alkanes, is a rapidly growing field of research. Several pathways have been developed to produce branched C12 alkanes from biomass-derived platform molecules.

Synthesis from Furfural (B47365) and Ketones

One promising route involves the aldol (B89426) condensation of furfural (derived from hemicellulose) with ketones, followed by hydrodeoxygenation. For example, the reaction of furfural with methyl isobutyl ketone (MIBK) can produce C10 and C11 branched alkanes.[10]

Experimental Protocol: Synthesis of Branched Alkanes from Furfural and MIBK

1. Aldol Condensation:

- Furfural and MIBK are reacted in the presence of a solid base catalyst (e.g., hydrotalcite) (B1172525) in a batch reactor.

- The reaction is typically carried out at an elevated temperature (e.g., 130°C) for several hours.

2. Hydrodeoxygenation:

- The product from the aldol condensation is then subjected to hydrodeoxygenation in a separate reactor.

- A bifunctional catalyst, such as Pd/C combined with a solid acid, is used.

- The reaction is performed under hydrogen pressure at an elevated temperature to remove the oxygen atoms and saturate the double bonds, yielding branched alkanes.

Visualization of Biomass Conversion Pathway

Caption: Pathway for the synthesis of branched alkanes from furfural and MIBK.

Alkylation

Alkylation is another key refinery process that can be adapted for the synthesis of branched C12 alkanes. This process involves the reaction of an isoparaffin, typically isobutane (B21531), with an olefin. For the synthesis of C12 alkanes, an olefin such as octene can be reacted with isobutane.[11][12][13][14][15]

The reaction is catalyzed by strong acids, such as sulfuric acid or hydrofluoric acid. The product, known as alkylate, is a mixture of highly branched paraffinic hydrocarbons with high octane (B31449) numbers.[12][15]

Reaction Mechanism

The alkylation mechanism proceeds through a series of carbenium ion intermediates. The process is initiated by the protonation of an olefin by the acid catalyst to form a carbocation. This carbocation then reacts with an isoparaffin (isobutane) via hydride transfer to form a more stable tertiary carbocation and a saturated alkane. The tertiary carbocation then reacts with another olefin molecule, and the chain reaction continues.

Visualization of Alkylation Pathway

Caption: Simplified pathway for the alkylation of isobutane with octene.

References

- 1. researchgate.net [researchgate.net]

- 2. Bifunctional catalysts for the hydroisomerization of n-alkanes: the effects of metal–acid balance and textural structure - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 3. Hydroisomerization and hydrocracking of alkanes. 7. Influence of the balance between acid and hydrogenating functions on the transformation of n-decane on PtHY catalysts | Semantic Scholar [semanticscholar.org]

- 4. Comparison of <i>n</i>-Dodecane Hydroisomerization Performance Over Pt Supported ZSM-48 and ZSM-22 - ProQuest [proquest.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Study of CA-treated ZSM-22 zeolite with enhanced catalytic performance in the hydroisomerization of long-chain n-dodecane - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Production of Low-Freezing-Point Highly Branched Alkanes through Michael Addition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Solvent-free synthesis of C10 and C11 branched alkanes from furfural and methyl isobutyl ketone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. "The two-step alkylation of isobutane with butenes using sulfuric acid " by Mark Allan Spalding [docs.lib.purdue.edu]

- 12. Alkylation | FSC 432: Petroleum Refining [courses.ems.psu.edu]

- 13. portal.tpu.ru [portal.tpu.ru]

- 14. researchgate.net [researchgate.net]

- 15. scribd.com [scribd.com]

Spectroscopic Characterization of 2,4,7-Trimethylnonane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,4,7-trimethylnonane, a branched alkane of interest in various chemical and pharmaceutical research areas. Due to the limited availability of direct experimental spectra for this specific isomer, this document presents predicted and representative data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) for similar branched alkanes.

Chemical Structure and Properties

This compound is a saturated hydrocarbon with the chemical formula C₁₂H₂₆ and a molecular weight of 170.33 g/mol .[1][2] Its structure consists of a nonane (B91170) backbone with methyl groups at positions 2, 4, and 7.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values are derived from typical ranges observed for branched alkanes and serve as a reference for the identification and characterization of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): Protons in alkanes typically resonate in the upfield region of the spectrum, generally between 0.7 and 2.0 ppm.[3] The chemical shift is influenced by the local electronic environment.

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Primary (CH₃) | 0.8 - 1.0 | Doublet, Triplet | 15H |

| Secondary (CH₂) | 1.1 - 1.4 | Multiplet | 6H |

| Tertiary (CH) | 1.4 - 1.8 | Multiplet | 3H |

¹³C NMR (Carbon-13 NMR): Carbon atoms in alkanes appear in the upfield region of the ¹³C NMR spectrum.

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Primary (CH₃) | 10 - 25 |

| Secondary (CH₂) | 20 - 40 |

| Tertiary (CH) | 25 - 45 |

Infrared (IR) Spectroscopy

The IR spectrum of an alkane is characterized by C-H stretching and bending vibrations.[4][5]

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| C-H Stretch | 2850 - 3000 | Strong |

| C-H Bend (Scissoring) | 1450 - 1470 | Medium |

| C-H Bend (Methyl Rock) | 1370 - 1380 | Medium |

Mass Spectrometry (MS)

In mass spectrometry, alkanes, particularly branched ones, tend to fragment readily, often resulting in a weak or absent molecular ion peak.[6] The fragmentation pattern is dominated by the cleavage of C-C bonds, leading to the formation of stable carbocations.

| m/z | Predicted Identity | Relative Abundance |

| 170 | [M]⁺ (Molecular Ion) | Very Low to Absent |

| 155 | [M-CH₃]⁺ | Low |

| 141 | [M-C₂H₅]⁺ | Low |

| 127 | [M-C₃H₇]⁺ | Medium |

| 113 | [M-C₄H₉]⁺ | Medium |

| 57 | [C₄H₉]⁺ | High (often base peak) |

| 43 | [C₃H₇]⁺ | High |

| 29 | [C₂H₅]⁺ | Medium |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃).[7] The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum.

-

Instrumentation: Utilize a standard NMR spectrometer (e.g., 300 or 400 MHz for ¹H NMR).

-

Acquisition:

-

For ¹H NMR, acquire the spectrum using a sufficient number of scans to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

-

-

Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample like this compound, a neat spectrum can be obtained by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr).[8]

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Processing: The resulting interferogram is converted to a spectrum via Fourier transformation.

Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via gas chromatography (GC-MS) for volatile compounds like alkanes.[9]

-

Ionization: Utilize electron ionization (EI), where high-energy electrons bombard the sample molecules, causing ionization and fragmentation.[9]

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Visualizations

Conceptual Workflow for Spectroscopic Analysis

Caption: Workflow for the spectroscopic analysis of this compound.

Predicted Mass Spectrometry Fragmentation Pathway

Caption: Predicted fragmentation pathway for this compound in mass spectrometry.

References

- 1. This compound | C12H26 | CID 53424209 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. uobabylon.edu.iq [uobabylon.edu.iq]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. collard.chemistry.gatech.edu [collard.chemistry.gatech.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. webassign.net [webassign.net]

- 9. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Isomers of Trimethylnonane and Their Structural Differences

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural isomers of trimethylnonane (C₁₂H₂₆), detailing their structural variations, physicochemical properties, and the experimental protocols for their differentiation and characterization. This document is intended to serve as a valuable resource for researchers and scientists in the fields of chemistry and drug development.

Introduction to Trimethylnonane Isomers

Trimethylnonane encompasses a diverse group of structural isomers, each sharing the same molecular formula (C₁₂H₂₆) but differing in the arrangement of their carbon skeletons. These structural nuances arise from the varied positioning of the three methyl groups along the nine-carbon nonane (B91170) chain. These differences in molecular architecture give rise to distinct physicochemical properties, which are critical for their identification and potential applications. The isomers can be broadly classified based on the locants of the three methyl groups, leading to a wide array of unique compounds.

Structural Differences and Classification

The structural diversity of trimethylnonane isomers stems from the various possible substitution patterns of the three methyl groups on the nonane backbone. This leads to a large number of constitutional isomers. The systematic naming of these isomers follows IUPAC nomenclature, which precisely describes the location of each methyl group.

A logical approach to classifying these isomers is to group them based on the numerical prefixes in their IUPAC names. This classification highlights isomers with similar branching patterns, which can correlate with their physical and chemical properties.

Physicochemical Properties

The structural variations among trimethylnonane isomers directly influence their physical properties. Generally, increased branching tends to lower the boiling point due to a reduction in the surface area available for intermolecular van der Waals forces. Conversely, more compact and symmetrical structures may have higher melting points. The following table summarizes key physicochemical data for a selection of trimethylnonane isomers.

| Isomer | CAS Number | Boiling Point (°C) | Density (g/cm³) | Refractive Index |

| 2,2,3-Trimethylnonane | 55499-04-2 | N/A | N/A | N/A |

| 2,2,4-Trimethylnonane | 62184-50-3 | N/A | N/A | N/A |

| 2,2,5-Trimethylnonane | 62184-51-4 | N/A | N/A | N/A |

| 2,2,6-Trimethylnonane | 62184-52-5 | N/A | N/A | N/A |

| 2,2,7-Trimethylnonane | 62184-53-6 | N/A | N/A | N/A |

| 2,2,8-Trimethylnonane | 62184-54-7 | N/A | N/A | N/A |

| 2,3,3-Trimethylnonane | 62184-55-8 | N/A | N/A | N/A |

| 2,3,4-Trimethylnonane | 62184-56-9 | 200 | 0.7612 | 1.4261 |

| 2,3,5-Trimethylnonane | 62184-57-0 | N/A | N/A | N/A |

| 2,3,6-Trimethylnonane | 62184-58-1 | 198 | 0.7549 | N/A |

| 2,3,7-Trimethylnonane | 62184-59-2 | N/A | N/A | N/A |

| 2,3,8-Trimethylnonane | 62184-60-5 | N/A | N/A | N/A |

| 2,4,4-Trimethylnonane | 62184-61-6 | N/A | N/A | N/A |

| 2,4,5-Trimethylnonane | 62184-62-7 | N/A | N/A | N/A |

| 2,4,6-Trimethylnonane | 62184-10-5 | 192 | 0.7480 | 1.4197 |

| This compound | 62184-11-6 | 194 | 0.7485 | 1.4200 |

| 2,5,5-Trimethylnonane | 62184-12-7 | N/A | N/A | N/A |

| 2,5,6-Trimethylnonane | 62184-13-8 | N/A | N/A | N/A |

| 2,5,7-Trimethylnonane | 62184-14-9 | N/A | N/A | N/A |

| 2,5,8-Trimethylnonane | 49557-09-7 | N/A | N/A | N/A |

| 2,6,6-Trimethylnonane | 62184-15-0 | N/A | N/A | N/A |

| 2,6,7-Trimethylnonane | 62184-16-1 | N/A | N/A | N/A |

| 2,7,7-Trimethylnonane | 62184-17-2 | N/A | N/A | N/A |

| 3,3,4-Trimethylnonane | 62184-18-3 | 202 | 0.7683 | 1.4297 |

| 3,3,5-Trimethylnonane | 62184-19-4 | 190 | 0.7548 | 1.4231 |

| 3,3,6-Trimethylnonane | 62184-20-7 | 198 | 0.7557 | 1.4237 |

| 3,3,7-Trimethylnonane | 62184-21-8 | 195 | 0.7551 | 1.4234 |

| 3,4,4-Trimethylnonane | 62184-22-9 | N/A | N/A | N/A |

| 3,4,5-Trimethylnonane | 62184-23-0 | 200 | 0.7670 | N/A |

| 3,4,6-Trimethylnonane | 62184-24-1 | N/A | N/A | N/A |

| 3,4,7-Trimethylnonane | 27802-85-3 | N/A | N/A | N/A |

| 3,5,5-Trimethylnonane | 62184-25-2 | N/A | N/A | N/A |

| 3,5,6-Trimethylnonane | 62184-26-3 | 197 | 0.7604 | 1.4256 |

| 3,5,7-Trimethylnonane | 62184-27-4 | ~190 | N/A | N/A |

| 3,6,6-Trimethylnonane | 62184-28-5 | N/A | N/A | N/A |

| 4,4,5-Trimethylnonane | 62184-29-6 | N/A | N/A | N/A |

| 4,4,6-Trimethylnonane | 62184-30-9 | N/A | N/A | N/A |

N/A: Data not available in the searched literature.

Experimental Protocols for Isomer Differentiation

The identification and differentiation of trimethylnonane isomers rely on advanced analytical techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. The isomers of trimethylnonane can be separated based on their boiling points and interactions with the stationary phase of the GC column. The mass spectrometer then provides a fragmentation pattern for each eluting isomer, which serves as a molecular fingerprint for identification.

Experimental Workflow:

Detailed Methodology:

-

Instrumentation: A gas chromatograph coupled with a mass spectrometer (e.g., Agilent 7890B GC with 5977A MSD).

-

Sample Preparation:

-

Prepare a 100 ppm stock solution of the trimethylnonane isomer mixture in n-hexane.

-

Perform serial dilutions to create calibration standards ranging from 1 ppm to 50 ppm.

-

Transfer the samples and standards to 2 mL autosampler vials.

-

-

GC Conditions:

-

Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.

-

Inlet: Split/splitless injector, operated in split mode (50:1 split ratio) at 250°C.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 50°C, hold for 2 minutes.

-

Ramp: 5°C/min to 200°C.

-

Hold: 5 minutes at 200°C.

-

-

-

MS Conditions:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Scan Range: m/z 40-300.

-

-

Data Analysis:

-

Process the acquired data using the instrument's software.

-

Identify the peaks in the total ion chromatogram (TIC).

-

Extract the mass spectrum for each peak.

-

Compare the obtained mass spectra with the NIST Mass Spectral Library for isomer identification. The fragmentation patterns of branched alkanes are characterized by prominent fragment ions corresponding to the loss of alkyl radicals.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom in a molecule. The chemical shifts, signal multiplicities, and coupling constants in the NMR spectra are unique for each isomer, allowing for unambiguous structural elucidation.

Detailed Methodology:

-

Instrumentation: A 400 MHz or higher field NMR spectrometer (e.g., Bruker Avance III HD 400).

-

Sample Preparation:

-

Dissolve 5-10 mg of the purified trimethylnonane isomer in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

-

¹H NMR Spectroscopy:

-

Pulse Program: Standard single-pulse experiment (zg30).

-

Number of Scans: 16.

-

Spectral Width: 16 ppm.

-

Acquisition Time: ~2 seconds.

-

Relaxation Delay: 2 seconds.

-

-

¹³C NMR Spectroscopy:

-

Pulse Program: Proton-decoupled ¹³C experiment (zgpg30).

-

Number of Scans: 1024.

-

Spectral Width: 240 ppm.

-

Acquisition Time: ~1 second.

-

Relaxation Delay: 2 seconds.

-

-

Data Analysis:

-

Process the raw data (Fourier transformation, phase correction, and baseline correction).

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts and multiplicities of the signals in both ¹H and ¹³C spectra to assign them to specific atoms in the molecule. The degree of branching and the positions of the methyl groups will significantly influence the chemical shifts of the neighboring protons and carbons. For instance, quaternary carbons will appear as singlets in the ¹³C NMR spectrum, and the chemical shifts of methine and methylene (B1212753) groups will vary depending on their proximity to the methyl branches.

-

Conclusion

The isomers of trimethylnonane represent a fascinating case study in structural isomerism. Their subtle yet significant structural differences lead to a range of physicochemical properties that can be exploited in various applications. The detailed experimental protocols provided in this guide for GC-MS and NMR analysis offer a robust framework for the accurate identification and characterization of these isomers, which is essential for quality control, research, and development in the chemical and pharmaceutical industries.

An In-depth Technical Guide on the Environmental Fate and Transport of 2,4,7-Trimethylnonane

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited experimental data is available for 2,4,7-trimethylnonane. Therefore, this guide incorporates data from structurally similar compounds and Quantitative Structure-Activity Relationship (QSAR) model predictions to provide a comprehensive overview of its likely environmental fate and transport.

Introduction

This compound is a highly branched aliphatic hydrocarbon. Understanding its environmental fate and transport is crucial for assessing its potential environmental impact. This guide provides a detailed technical overview of its physicochemical properties, environmental persistence, degradation pathways, and potential ecotoxicological effects.

Physicochemical Properties

The environmental transport and fate of a chemical are largely governed by its physicochemical properties. Due to a lack of experimental data for this compound, the following table includes predicted values from the US EPA's EPI Suite™ and available data for similar C12 branched alkanes.

| Property | Predicted Value for this compound | Value for Structurally Similar C12 Alkanes | Experimental Protocol |

| Molecular Formula | C₁₂H₂₆[1][2] | - | - |

| Molecular Weight | 170.33 g/mol [1][2] | - | - |

| Boiling Point | 194 °C[1][2] | 192 °C (for 2,4,6-trimethylnonane) | OECD TG 103 |

| Melting Point | -50.8 °C (estimate)[1] | - | OECD TG 102 |

| Vapor Pressure | 0.235 mmHg at 25 °C | - | OECD TG 104 |

| Water Solubility | 0.043 mg/L at 25 °C | - | OECD TG 105 |

| log Kow (Octanol-Water Partition Coefficient) | 6.33 | - | OECD TG 107 or 117 |

| Henry's Law Constant | 1.89 atm-m³/mol at 25 °C | - | OECD TG 113 |

| log Koc (Soil Organic Carbon-Water Partitioning Coefficient) | 4.81 | ≥1.713 – ≤5.552 (for C10-C12 and C11-C12 isoalkanes)[3][4] | OECD TG 106 or 121 |

Environmental Fate and Transport

The environmental behavior of this compound is dictated by its high lipophilicity (indicated by a high log Kow) and low water solubility.

Transport

-

Air: With a moderate vapor pressure and high Henry's Law constant, this compound has the potential to volatilize from water and soil surfaces into the atmosphere. In the atmosphere, it will exist predominantly in the vapor phase.

-

Water: Its very low water solubility suggests that it will not be readily transported in aqueous systems. If released into water, it is expected to rapidly partition to suspended solids and sediment.

-

Soil: The high predicted log Koc value indicates that this compound will be strongly adsorbed to soil organic matter, limiting its mobility and leaching potential into groundwater.

Degradation

3.2.1. Abiotic Degradation

-

Atmospheric Photooxidation: In the atmosphere, the primary degradation pathway for this compound is expected to be reaction with photochemically produced hydroxyl (•OH) radicals. The estimated atmospheric half-life for this reaction is approximately 1.3 days, based on an average atmospheric •OH concentration. This suggests that it will be moderately persistent in the atmosphere.

-

Hydrolysis: As an alkane, this compound does not contain any hydrolyzable functional groups and is therefore not expected to undergo hydrolysis in the environment.

3.2.2. Biotic Degradation

The biodegradation of highly branched alkanes is generally slower than that of their linear counterparts. However, various microorganisms possess the enzymatic machinery to degrade such compounds.

-

Aerobic Biodegradation: Under aerobic conditions, the initial step in the degradation of alkanes is typically the oxidation of a terminal or sub-terminal carbon atom by monooxygenase enzymes. For a highly branched structure like this compound, steric hindrance may favor sub-terminal oxidation. The resulting alcohol is then further oxidized to a ketone and subsequently to a carboxylic acid, which can then enter the beta-oxidation pathway for further metabolism.

-

Anaerobic Biodegradation: Anaerobic degradation of alkanes is also possible, although it is generally a slower process. The most well-documented pathway for anaerobic alkane activation is the addition of fumarate (B1241708) to a sub-terminal carbon, catalyzed by alkylsuccinate synthase. The resulting alkylsuccinate is then further metabolized.

A logical workflow for assessing the environmental fate of this compound is presented below.

A potential aerobic biodegradation pathway for this compound is illustrated below.

References

A Comprehensive Toxicological Profile of Short-Chain Branched Alkanes

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the toxicological data available for short-chain branched alkanes, including isobutane, isopentane, isohexane, and 2-methylpentane. The information is presented to facilitate easy comparison and understanding of the potential hazards associated with these compounds. Detailed experimental protocols, based on internationally recognized guidelines, are provided, and key metabolic and toxicological pathways are visualized to support risk assessment and drug development processes.

Executive Summary

Short-chain branched alkanes are volatile organic compounds with widespread industrial and commercial applications. Their toxicological profiles are characterized by low to moderate acute toxicity. The primary routes of exposure are inhalation and dermal contact. Acute effects are often related to central nervous system (CNS) depression, while prolonged or repeated exposure may lead to neurotoxicity and irritation. This guide summarizes the available quantitative data, details the methodologies of key toxicological studies, and illustrates the known metabolic and potential signaling pathways involved in their toxicity.

Quantitative Toxicological Data

The following tables summarize the available quantitative toxicological data for isobutane, isopentane, isohexane, and 2-methylpentane. Data is presented for acute toxicity (LD50/LC50), reproductive and developmental toxicity (NOAEC), and sub-chronic toxicity (NOAEL).

Table 1: Acute Toxicity Data

| Chemical | CAS No. | Oral LD50 (rat) | Dermal LD50 (rabbit) | Inhalation LC50 (rat) |

| Isobutane | 75-28-5 | Data not available | Data not available | > 800,000 ppm (4h)[1] |

| Isopentane | 78-78-4 | > 2000 mg/kg[2][3] | Data not available | > 25.3 mg/L (4h)[2][3] |

| Isohexane | 107-83-5 (2-Methylpentane) & 92112-69-1 (mixture) | > 2000 mg/kg[4] | > 2000 mg/kg[4] | Data not available |

| 2-Methylpentane | 107-83-5 | Data not available | Data not available | Data not available |

Table 2: Reproductive and Developmental Toxicity Data

| Chemical | CAS No. | Study Type | Species | NOAEC/NOAEL | Effect |

| Isobutane | 75-28-5 | Prenatal Developmental Toxicity (OECD 414) | Rat | 8,000 ppm | No maternal or fetal effects[5] |

| Isopentane | 78-78-4 | Developmental Toxicity (OECD 414) | Rat | 7000 ppm | No effect on fertility or development[6] |

| Isohexane | 107-83-5 (2-Methylpentane) & 92112-69-1 (mixture) | Data not available | Data not available | Data not available | Data not available |

| 2-Methylpentane | 107-83-5 | Data not available | Data not available | Data not available | Data not available |

Table 3: Sub-chronic Toxicity Data

| Chemical | CAS No. | Route | Species | NOAEL | Study Duration |

| Isobutane | 75-28-5 | Inhalation | Rat | 9,000 ppm | 4 weeks[7] |

| Isopentane | 78-78-4 | Data not available | Data not available | Data not available | Data not available |

| Isohexane (C10-C13 dearomatized solvent) | Mixture | Oral | Rat | 1857 mg/kg/day (BMDL) | 90 days[8] |

| 2-Methylpentane | 107-83-5 | Data not available | Data not available | Data not available | Data not available |

Experimental Protocols

The toxicological data presented in this guide are primarily derived from studies conducted following standardized guidelines from the Organisation for Economic Co-operation and Development (OECD). Below are detailed summaries of the methodologies for key toxicological assessments.

Acute Oral Toxicity (OECD Guideline 401/423)

-

Objective: To determine the acute oral toxicity of a substance, expressed as the median lethal dose (LD50).

-

Test Animals: Typically, young adult rats (e.g., Sprague-Dawley or Wistar strains), nulliparous and non-pregnant females.

-

Procedure: A single dose of the test substance is administered by gavage to fasted animals. For volatile substances like short-chain branched alkanes, administration may be challenging and require specific techniques to prevent volatilization. The study can be conducted as a limit test at a high dose (e.g., 2000 or 5000 mg/kg) or as a full study with multiple dose groups.

-

Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days. A gross necropsy is performed on all animals at the end of the observation period.

Acute Dermal Toxicity (OECD Guideline 402)

-

Objective: To determine the acute dermal toxicity of a substance.

-

Test Animals: Adult rats, rabbits, or guinea pigs with healthy, intact skin.

-

Procedure: The test substance is applied uniformly over a shaved area of the back (at least 10% of the body surface area) and covered with a porous gauze dressing for 24 hours. The dose is typically a limit dose of 2000 mg/kg.

-

Observations: Similar to the oral toxicity study, animals are observed for mortality, clinical signs, and body weight changes for 14 days. The application site is also examined for signs of irritation. A gross necropsy is performed at the end of the study.[2][9]

Acute Inhalation Toxicity (OECD Guideline 403)

-

Objective: To determine the acute toxicity of a substance via inhalation, expressed as the median lethal concentration (LC50).

-

Test Animals: Young adult rats are the preferred species.

-

Procedure: Animals are exposed to the test substance in a whole-body or nose-only inhalation chamber for a fixed period, typically 4 hours. The concentration of the substance in the air is carefully controlled and monitored.

-

Observations: Animals are observed for mortality and clinical signs during and after exposure for up to 14 days. Body weights are recorded, and a gross necropsy is performed on all animals.[3][10]

Sub-chronic Toxicity (OECD Guidelines 408, 411, 413)

-

Objective: To determine the effects of repeated exposure to a substance over a period of 90 days (oral, dermal, or inhalation).

-

Procedure: The test substance is administered daily to several groups of animals at different dose levels. A control group receives the vehicle only.

-

Observations: Detailed clinical observations, body weight, food and water consumption, ophthalmology, hematology, clinical biochemistry, and urinalysis are performed. At the end of the study, a full necropsy and histopathological examination of organs and tissues are conducted to identify target organs of toxicity and establish a No-Observed-Adverse-Effect Level (NOAEL).[9][10][11]

Genetic Toxicology (OECD Guidelines 471, 473, 474)

-

Objective: To assess the potential of a substance to induce gene mutations or chromosomal damage.

-

Tests:

-

Bacterial Reverse Mutation Test (Ames Test, OECD 471): Detects point mutations in bacteria.[1][12][13][14][15]

-

In Vitro Mammalian Chromosomal Aberration Test (OECD 473): Detects structural chromosome aberrations in mammalian cells in culture.[16][17][18][19][20]

-

In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474): Detects chromosome damage in the bone marrow of rodents.[21][22][23][24]

-

Metabolism and Potential Signaling Pathways

Metabolism of Short-Chain Branched Alkanes

The metabolism of short-chain branched alkanes primarily occurs in the liver, mediated by the cytochrome P450 (CYP450) enzyme system. The general metabolic pathway involves hydroxylation to form alcohols, which are then further oxidized to ketones or carboxylic acids. These more polar metabolites can then be conjugated and excreted.

References

- 1. Reverse mutation test on bacteria according to OECD 471 - Analytice [analytice.com]

- 2. agas.com [agas.com]

- 3. carlroth.com:443 [carlroth.com:443]

- 4. climalife.co.uk [climalife.co.uk]

- 5. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 6. balchem.com [balchem.com]

- 7. tceq.texas.gov [tceq.texas.gov]

- 8. The sub-chronic oral toxicity of dearomatized hydrocarbon solvents in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. testinglab.com [testinglab.com]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. oecd.org [oecd.org]

- 12. nib.si [nib.si]

- 13. oecd.org [oecd.org]

- 14. nucro-technics.com [nucro-technics.com]

- 15. vivotecnia.com [vivotecnia.com]

- 16. Oced 473 chromosomal aberration | PPTX [slideshare.net]

- 17. catalog.labcorp.com [catalog.labcorp.com]

- 18. criver.com [criver.com]

- 19. nucro-technics.com [nucro-technics.com]

- 20. oecd.org [oecd.org]

- 21. nucro-technics.com [nucro-technics.com]

- 22. catalog.labcorp.com [catalog.labcorp.com]

- 23. oecd.org [oecd.org]

- 24. Test No. 474: Mammalian Erythrocyte Micronucleus Test - Overton [app.overton.io]

2,4,7-Trimethylnonane: A Potential Geochemical Marker for Lacustrine Environments

An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the potential of 2,4,7-trimethylnonane, a C12 branched alkane, as a geochemical marker for identifying organic matter derived from the green alga Botryococcus braunii. While direct evidence is still emerging, a strong hypothetical link exists suggesting that this compound may be a thermal degradation product of botryococcane, a well-established biomarker for this alga. The presence and abundance of this compound in geological samples could, therefore, provide valuable insights into the depositional environment and the origin of organic matter in source rocks and crude oils. This document outlines the theoretical basis for this connection, summarizes relevant quantitative data for related compounds, provides detailed experimental protocols for analysis, and presents visual workflows and logical relationships to guide further research in this area.

Introduction: The Significance of Geochemical Markers

Geochemical markers, or biomarkers, are complex organic molecules found in petroleum and sedimentary rocks that can be unambiguously linked to a specific biological precursor. These "chemical fossils" are invaluable tools in petroleum exploration and paleoenvironmental reconstruction. They provide critical information on the source of organic matter, the depositional environment, the thermal maturity of source rocks, and the extent of biodegradation of crude oils.

Branched alkanes, particularly those with isoprenoid structures, are a significant class of biomarkers. Their carbon skeletons are derived from the isoprenoid lipids synthesized by various organisms. This guide focuses on the potential of a specific C12 isoprenoid-like alkane, this compound, as a novel geochemical marker.

The Hypothetical Link: From Botryococcus braunii to this compound

The foundation for proposing this compound as a geochemical marker lies in its structural relationship to botryococcane, a C30 to C37 irregular isoprenoid hydrocarbon. Botryococcane is a widely recognized and specific biomarker for the colonial green alga Botryococcus braunii. This alga is a significant primary producer in lacustrine (lake) environments and is known to be a major contributor to the organic matter in certain oil shales and crude oils.

It is hypothesized that during catagenesis, the geological process of converting organic matter into hydrocarbons through heat and pressure, the larger botryococcane molecule undergoes thermal cracking. This process breaks down the complex carbon skeleton into smaller, more stable hydrocarbon fragments. The structure of this compound suggests it could be one such degradation product, retaining a portion of the original isoprenoid branching pattern of the botryococcane precursor.

Diagram: Proposed Geochemical Pathway

Caption: Proposed pathway from Botryococcus braunii to this compound.

Quantitative Data: Insights from Related Biomarkers

Direct quantitative data for this compound in geological samples is not yet widely available in published literature. However, the abundance of its proposed precursor, botryococcane, can be significant. The following table summarizes the typical abundance of botryococcane and other relevant hydrocarbon fractions in crude oils and source rocks, providing a proxy for the potential significance of its degradation products.

| Compound/Fraction | Sample Type | Typical Abundance | Significance |

| Botryococcane | Crude Oil, Source Rock | Can be a major component of the branched/cyclic alkane fraction in lacustrine-sourced oils. | Indicates a significant contribution from Botryococcus braunii. |

| Branched Alkanes | Crude Oil | Highly variable, can constitute a significant portion of the saturate fraction. | Provides information on the source of organic matter and biodegradation. |

| C10-C15 Hydrocarbons | Light Crude Oil, Condensate | Major components of the volatile fraction. | Important for assessing the maturity and economic value of petroleum. |

Experimental Protocols for Analysis